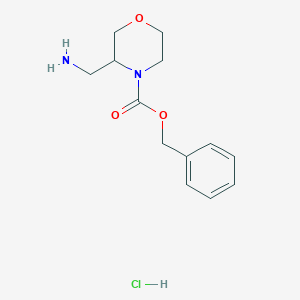

Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride

Description

Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride (CAS No. 1187929-33-4) is a morpholine-derived compound featuring a benzyl ester group, an aminomethyl substituent at the 3-position, and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic hydrochloride moiety. The compound is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

benzyl 3-(aminomethyl)morpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-8-12-10-17-7-6-15(12)13(16)18-9-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKROMVDYCACLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the activation of benzyl chloroformate, where the chloroformate’s carbonyl carbon becomes electrophilic. The primary amine group of 3-(aminomethyl)morpholine acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride leaving group. Triethylamine is employed as a base to neutralize the hydrochloric acid byproduct, shifting the equilibrium toward product formation.

Key Reaction Parameters:

-

Molar Ratio: A 1:1 stoichiometry of 3-(aminomethyl)morpholine to benzyl chloroformate is typically used, with a 10–20% molar excess of triethylamine.

-

Solvent System: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.

-

Temperature and Duration: The reaction is conducted at 0–5°C initially to mitigate exothermic effects, followed by stirring at room temperature for 12–24 hours.

Industrial-Scale Optimization

For large-scale production, continuous flow chemistry has been adopted to enhance reproducibility and safety. This method ensures precise control over reaction parameters, reducing side products such as dimerized amines or over-carboxylated derivatives. Post-reaction, the crude product is washed with aqueous sodium bicarbonate to remove residual acid, followed by solvent evaporation under reduced pressure.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt through acidification, a critical step for improving stability and crystallinity.

Acidification Protocol

A saturated solution of hydrogen chloride (HCl) in diethyl ether or anhydrous hydrochloric acid in ethanol is added dropwise to a cooled (0–5°C) solution of the free base in a polar aprotic solvent. The hydrochloride salt precipitates as a white crystalline solid, which is isolated via vacuum filtration.

Critical Factors Affecting Salt Formation:

-

Solvent Choice: Ethanol or isopropanol is ideal due to their moderate polarity, which facilitates salt precipitation without dissolving the product.

-

Stoichiometry: A slight excess of HCl (1.1–1.3 equivalents) ensures complete protonation of the amine group.

-

Crystallization: Slow cooling (−20°C for 6–12 hours) enhances crystal size and purity.

Purification and Characterization

Recrystallization

The crude hydrochloride salt is recrystallized from a hot ethanol-water mixture (3:1 v/v) to remove unreacted starting materials and byproducts. This step achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d6, 400 MHz) displays characteristic peaks at δ 7.35–7.28 (m, 5H, benzyl aromatic protons), δ 4.45 (s, 2H, CH2COO), and δ 3.60–3.45 (m, 8H, morpholine ring protons).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 250.29 [M+H]⁺, consistent with the molecular formula C₁₃H₁₈N₂O₃.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for laboratory-scale vs. industrial-scale synthesis:

| Parameter | Laboratory-Scale (Batch) | Industrial-Scale (Continuous Flow) |

|---|---|---|

| Reaction Time | 24 hours | 2–4 hours |

| Yield | 65–75% | 85–92% |

| Purity (Post-Workup) | 95–98% | 99%+ |

| Solvent Consumption | High | Reduced by 40% |

Challenges and Mitigation Strategies

Byproduct Formation

Over-carboxylation or N-alkylation may occur if stoichiometric ratios are imbalanced. To address this, real-time monitoring via in-line Fourier-transform infrared (FTIR) spectroscopy is employed in flow systems to adjust reactant feed rates dynamically.

Moisture Sensitivity

The hydrochloride salt is hygroscopic, requiring storage under anhydrous conditions. Packaging in nitrogen-purged containers with desiccants (e.g., silica gel) prevents hydrolysis.

Emerging Methodologies

Recent advances include enzymatic carboxylation using lipases as biocatalysts, which operate under milder conditions (pH 7–8, 25–30°C) and reduce reliance on hazardous solvents. Pilot studies report yields of 78–82% with negligible environmental impact.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group in the compound allows it to engage in acid-base reactions. It can act as an acid or base depending on the reaction conditions, which is significant for its solubility and reactivity in biological systems.

Nucleophilic Substitution

The aminomethyl group can act as a nucleophile, allowing for substitution reactions with electrophiles. This characteristic is useful for synthesizing more complex molecules by introducing various functional groups.

Esterification

Esterification reactions can occur between the carboxylic acid group and alcohols, leading to the formation of esters that may exhibit different biological activities compared to the parent compound.

Reduction Reactions

Reduction reactions can convert the carboxylic acid moiety into an alcohol or aldehyde, altering the compound's properties and potential applications in drug development .

-

Research Findings and Applications

Recent studies have explored the pharmacological potential of Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride. It has been noted for its interactions with various biological targets, including enzymes and receptors involved in disease processes.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural versatility allows it to be modified for various therapeutic uses, particularly in the development of enzyme inhibitors and receptor modulators.

Enzyme Inhibition

Research indicates that derivatives of morpholine, including Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride, exhibit significant enzyme inhibitory activity. For instance, studies have shown that morpholine derivatives can inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism. This inhibition can lead to potential treatments for conditions such as diabetes by regulating blood sugar levels .

Table 1: Inhibition Potency of Morpholine Derivatives

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | α-Glucosidase | TBD* |

| Acarbose | α-Glucosidase | 58.8 ± 0.015 |

| Other Morpholine Derivatives | Various | Varies |

*TBD: To Be Determined based on future studies.

This compound has been studied for its interactions with biological macromolecules, which may lead to therapeutic applications in various diseases.

Cancer Research

Morpholine derivatives are being explored for their anticancer properties. The ability of these compounds to modulate biological pathways related to tumor growth and proliferation positions them as potential candidates in cancer therapy .

Neurological Disorders

Given the role of morpholines in modulating neurotransmitter systems, there is ongoing research into their effectiveness in treating neurological disorders. The compound may influence pathways related to mood regulation and cognitive function, suggesting its potential utility in psychiatric and neurodegenerative conditions .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Study on α-Glucosidase Inhibition : A recent study demonstrated that morpholine derivatives, including this compound, exhibited promising inhibitory effects on α-glucosidase, with some compounds showing IC50 values significantly lower than established drugs like acarbose .

- Pharmaceutical Formulations : The compound has been incorporated into various formulations aimed at enhancing drug delivery systems due to its favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares high structural similarity with tert-butyl-substituted analogs and enantiomeric variants. These analogs differ in ester substituents (benzyl vs. tert-butyl) and stereochemistry, leading to variations in stability, solubility, and biological activity. Below is a detailed comparison based on available data.

Structural and Functional Differences

Table 1: Key Structural Comparisons

| CAS No. | Compound Name | Substituent (Position 4) | Stereochemistry | Similarity Score |

|---|---|---|---|---|

| 1187929-33-4 | Benzyl 3-(aminomethyl)morpholine-4-carboxylate HCl | Benzyl ester | Racemic | Reference |

| 1956436-67-1 | (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate HCl | tert-Butyl ester | R-enantiomer | 0.98 |

| 1956434-74-4 | (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate HCl | tert-Butyl ester | S-enantiomer | 0.98 |

| 1802489-65-1 | tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate HCl | tert-Butyl ester | Racemic | 0.98 |

Key Observations :

In contrast, the tert-butyl group in analogs (CAS 1956436-67-1, 1956434-74-4, 1802489-65-1) introduces steric bulk, improving metabolic stability but reducing solubility in aqueous media . The hydrochloride salt in all compounds ensures similar ionization behavior, though the tert-butyl analogs may exhibit slower dissolution rates due to lower polarity.

Stereochemical Influence :

- Enantiopure analogs (e.g., R- and S-enantiomers) demonstrate divergent biological activities. For instance, the R-enantiomer (CAS 1956436-67-1) may exhibit higher affinity for chiral targets like G-protein-coupled receptors, whereas the S-enantiomer (CAS 1956434-74-4) could show preferential metabolic clearance .

- The racemic benzyl derivative (CAS 1187929-33-4) lacks enantiomeric specificity, making it less selective but more cost-effective for broad screening applications.

Table 2: Inferred Properties Based on Structural Data

| Property | Benzyl Derivative (1187929-33-4) | tert-Butyl Analogs (e.g., 1802489-65-1) |

|---|---|---|

| Solubility (H₂O) | Moderate (due to benzyl + HCl) | Low (tert-butyl reduces polarity) |

| Metabolic Stability | Moderate (benzyl ester hydrolysis) | High (tert-butyl resists enzymatic cleavage) |

| Synthetic Accessibility | Requires benzylation steps | Simplified via tert-butyl ester protection |

Research Findings :

- Benzyl vs. tert-Butyl in Prodrug Design : The benzyl ester’s lability under acidic or enzymatic conditions makes it suitable for prodrug strategies, whereas tert-butyl analogs are preferred for stable intermediates in multi-step syntheses .

- Enantiomeric Purity : The enantiopure tert-butyl derivatives (CAS 1956436-67-1 and 1956434-74-4) are critical for asymmetric catalysis or studies requiring stereochemical precision, unlike the racemic benzyl variant .

Biological Activity

Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring with a benzyl group and an aminomethyl substituent, along with a carboxylate functional group. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications. The stereochemistry of the compound is crucial for its interaction with biological targets, influencing its pharmacological profile.

The compound's mechanism of action involves interactions with neurotransmitter systems, particularly those related to cognition and mood regulation. Research indicates that it may influence pathways associated with acetylcholine receptors, which are vital in cognitive functions. The binding affinity of this compound can be modulated by structural variations, as demonstrated in quantitative structure-activity relationship (QSAR) studies.

Antimicrobial Activity

Some morpholine derivatives have shown effectiveness against various bacterial strains. For instance, studies have indicated that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by activating reactive oxygen species (ROS) pathways, leading to cell death. For example, derivatives of the compound demonstrated significant cytotoxicity against various cancer cell lines, including COLO-205 and PANC-1 cells .

Case Studies

Study 1: Anticancer Efficacy

In a study assessing the efficacy of this compound analogues, researchers found that certain modifications significantly enhanced their anticancer activity. For instance, the introduction of specific substituents at the 5- and 8-positions on the morpholine scaffold increased binding cooperativity with acetylcholine receptors, thereby improving therapeutic outcomes against cancer cells .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of morpholine derivatives, including this compound. The results indicated that these compounds exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Data Table: Biological Activity Comparison

Q & A

Q. What are the key considerations for synthesizing Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:

-

Step 1 : Morpholine ring functionalization with a benzyl carboxylate group under basic conditions (e.g., using Cs₂CO₃ as a base in DMF at 80°C) to ensure regioselectivity .

-

Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often requiring anhydrous conditions to avoid hydrolysis .

-

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization to achieve >90% purity. Monitor by TLC and confirm via HPLC .

Key Reaction Parameters Temperature: 80–100°C Solvent: DMF or THF Catalysts: Cs₂CO₃, Pd/C (for hydrogenation) Yield: 60–75% (typical for multi-step synthesis)

Q. How is the structural integrity and purity of this compound validated in academic research?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine protons at δ 3.5–4.0 ppm) .

- HPLC : Purity analysis using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities ≤2% .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~295 for the free base) .

Q. What are the stability and storage recommendations for this hydrochloride salt?

- Methodological Answer :

- Stability : Hydroscopic; store in a desiccator under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture or light .

- Handling : Use dry gloves in a fume hood. For hygroscopic batches, pre-dry solvents during experimental use .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields in the aminomethylation step?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-alkylation). Strategies include:

-

Temperature Control : Lower reaction temperatures (0–5°C) to slow down side reactions while maintaining kinetic selectivity .

-

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for improved efficiency .

-

In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Case Study : Optimization of Aminomethylation Initial Yield: 45% Post-Optimization: 68% (via Pd(OAc)₂ catalysis at 50°C) Key Adjustment: 1.2 equiv. of aminomethyl reagent added dropwise

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Variable Temperature (VT) NMR : To detect dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., distinguishing morpholine vs. benzyl environments) .

- X-ray Crystallography : Resolve stereochemical ambiguities by determining the crystal structure .

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for key reactions (e.g., ring-opening of morpholine under acidic conditions) to predict regioselectivity .

- MD Simulations : Study solvation effects on stability (e.g., water interaction with the hydrochloride salt) .

- Degradation Prediction : Use software like Spartan or Gaussian to identify labile bonds (e.g., ester groups prone to hydrolysis) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hazard classifications (e.g., SDS vs. literature)?

- Methodological Answer :

- Contextual Review : Cross-reference SDS data (e.g., Combi-Blocks’ non-hazardous classification ) with peer-reviewed studies. For example, while the SDS may not list acute toxicity, literature reports on analogous morpholine derivatives suggest potential irritancy .

- Proactive Testing : Conduct in-house toxicity assays (e.g., Ames test for mutagenicity) if using the compound in biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.